molecular formula C13H12N4O B14211968 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide CAS No. 827317-52-2

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide

Cat. No.: B14211968
CAS No.: 827317-52-2
M. Wt: 240.26 g/mol
InChI Key: WVZRVQJIOCBBBF-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with an indole moiety, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide typically involves the condensation of a pyrazole derivative with an indole carboxamide. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring and an indole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

827317-52-2

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-methyl-2-(1H-pyrazol-5-yl)-1H-indole-5-carboxamide

InChI

InChI=1S/C13H12N4O/c1-14-13(18)8-2-3-10-9(6-8)7-12(16-10)11-4-5-15-17-11/h2-7,16H,1H3,(H,14,18)(H,15,17)

InChI Key

WVZRVQJIOCBBBF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=NN3

Origin of Product

United States

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